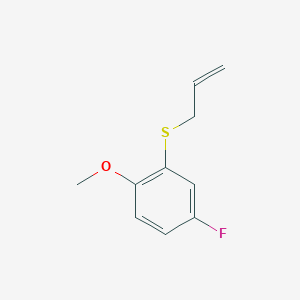

1-Allylsulfanyl-3-fluoro-6-methoxybenzene

Description

1-Allylsulfanyl-3-fluoro-6-methoxybenzene is a substituted benzene derivative characterized by three distinct functional groups:

- Fluoro substituent (-F) at position 3, imparting electron-withdrawing effects.

- Methoxy group (-OCH₃) at position 6, an electron-donating substituent.

The compound’s molecular formula is C₁₀H₁₁FOS, with a calculated molecular weight of 198.25 g/mol.

Propriétés

IUPAC Name |

4-fluoro-1-methoxy-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FOS/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZJIWYYHDRKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene typically involves the introduction of the allylsulfanyl group, fluorine atom, and methoxy group onto the benzene ring through a series of chemical reactions. One common method involves the use of allyl sulfide, fluorobenzene, and methoxybenzene as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

1-Allylsulfanyl-3-fluoro-6-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives .

Applications De Recherche Scientifique

1-Allylsulfanyl-3-fluoro-6-methoxybenzene has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key analogs and their substituent differences are outlined below:

Key Observations:

Sulfur Oxidation State :

- The target compound’s allylsulfanyl group (sulfide, S⁰) contrasts with the sulfonyl (SO₂, S⁴⁺) group in 1-[(3-chloropropyl)sulfonyl]-3-methoxybenzene . Sulfonyl groups enhance electrophilicity and stability, whereas sulfanyl groups may increase nucleophilic reactivity.

Halogen Effects :

- The fluoro substituent in the target compound is more electronegative than the chloro group in the chloropropylsulfonyl analog . Fluorine’s smaller size and stronger electron-withdrawing nature could influence aromatic ring polarization and metabolic stability.

Alkyl Chain Variations :

- The allyl chain (unsaturated C₃) in the target compound may confer greater conformational flexibility and reactivity (e.g., in Diels-Alder reactions) compared to the saturated 3-chloropropyl chain in the sulfonyl analog .

Reactivity and Physicochemical Properties

Hypothetical Data Based on Substituent Effects:

| Property | This compound | 1-[(3-Chloropropyl)sulfonyl]-3-methoxybenzene | Metsulfuron-methyl ester |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (allyl chain increases hydrophobicity) | High (sulfonyl and chloro groups) | Low (polar sulfonylurea) |

| Electrophilic Reactivity | Low (electron-donating OCH₃ dominates) | Moderate (sulfonyl group activates ring) | High (triazine core) |

| Thermal Stability | Moderate (allyl group may decompose) | High (sulfonyl stabilizes structure) | High |

Research Findings:

- The methoxy group at position 6 in the target compound likely directs electrophilic substitution to the para position (relative to OCH₃), while the fluoro substituent deactivates the ring at position 3 .

- In sulfonylurea herbicides like metsulfuron-methyl, the sulfonylurea bridge and triazine ring are critical for herbicidal activity via acetolactate synthase inhibition . The target compound’s lack of this bridge suggests divergent applications.

Activité Biologique

1-Allylsulfanyl-3-fluoro-6-methoxybenzene is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13FOS

- Molecular Weight : 224.29 g/mol

- Structural Features :

- The presence of an allylsulfanyl group enhances its reactivity.

- The fluoro and methoxy substituents contribute to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the allylsulfanyl group is particularly noted for its role in enhancing the antimicrobial efficacy against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various sulfanyl compounds, including derivatives of this compound. The results demonstrated that this compound exhibited notable activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Candida albicans |

| Control (Fluconazole) | 16 | Candida albicans |

| This compound | 64 | Aspergillus niger |

| Control (Itraconazole) | 32 | Aspergillus niger |

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in human breast cancer cells (MCF-7) through a caspase-dependent pathway.

Research Findings

A study conducted on MCF-7 cells revealed:

- IC50 Value : 25 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells.

The proposed mechanism involves interaction with cellular membranes due to its lipophilic nature, leading to disruption of membrane integrity. Additionally, the fluoro group may enhance binding affinity to specific receptors involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 25 µM | Membrane disruption |

| Allyl sulfide | Low | >100 µM | Reactive oxygen species generation |

| Thioether derivatives | High | 30 µM | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.